![molecular formula C15H16N4OS B2575117 N-(3-ciano-4,5,6,7-tetrahidrobenzo[b]tiofen-2-il)-1,5-dimetil-1H-pirazol-3-carboxamida CAS No. 1052548-18-1](/img/structure/B2575117.png)

N-(3-ciano-4,5,6,7-tetrahidrobenzo[b]tiofen-2-il)-1,5-dimetil-1H-pirazol-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

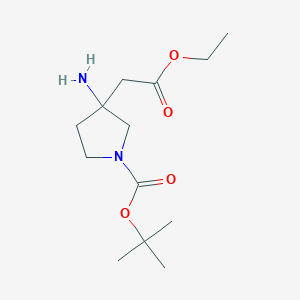

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H16N4OS and its molecular weight is 300.38. The purity is usually 95%.

BenchChem offers high-quality N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

La síntesis de este compuesto implica la reacción de 2-amino-3-ciano-4,5,6,7-tetrahidrobenzo[b]tiofeno con cianoacetato de etilo, lo que da como resultado 2-ciano-N-(3-ciano-4,5,6,7-tetrahidrobenzo[b]tiofen-2-il)-acetamida . Los investigadores han explorado su potencial antitumoral, y la mayoría de los derivados sintetizados exhiben altos efectos inhibitorios contra líneas celulares cancerosas, incluyendo adenocarcinoma de mama (MCF-7), cáncer de pulmón de células no pequeñas (NCI-H460) y cáncer del SNC (SF-268) . Estos resultados prometedores sugieren una mayor investigación para posibles aplicaciones terapéuticas.

Propiedades Antibacterianas

El compuesto también ha demostrado actividad antibacteriana. Por ejemplo, un derivado exhibió excelentes efectos antibacterianos contra bacterias tanto Gram-positivas como Gram-negativas, incluyendo Staphylococcus aureus y Escherichia coli . Esta propiedad podría ser valiosa en el desarrollo de nuevos agentes antimicrobianos.

Posible Inhibición de la 5-Lipooxigenasa (5-LOX)

Un estudio destacó la alta energía de unión de este compuesto, lo que sugiere su potencial como inhibidor de la 5-LOX . Se requieren más optimizaciones estructurales y estudios en profundidad para explorar su papel en la inflamación y los trastornos relacionados.

Síntesis de Derivados Heterocíclicos

El compuesto sirve como bloque de construcción para la síntesis de diversos derivados heterocíclicos, incluyendo anillos de tiofeno, tiazol, pirazol, piridina, pirimidina y cumarina . Estos derivados pueden encontrar aplicaciones en el descubrimiento de fármacos y la ciencia de materiales.

Actividad Antioxidante

Un compuesto basado en cianotiofeno derivado de este precursor, N-(3-ciano-4,5,6,7-tetrahidrobenzo[b]tiofen-2-il)-3,5-dihidroxi-benzamida (SIM-53B), se ha estudiado por su actividad antioxidante . Investigar su potencial para proteger contra el estrés oxidativo podría ser valioso.

Procedimientos Sintéticos Versátiles

La simplicidad de los procedimientos sintéticos, que involucran reacciones de una sola etapa en condiciones suaves, contribuye a la versatilidad del compuesto . Los investigadores pueden usarlo como punto de partida para futuras transformaciones heterocíclicas e investigaciones biológicas.

Análisis Bioquímico

Biochemical Properties

It has been synthesized from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and ethyl cyanoacetate . The compound’s structure was confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra .

Cellular Effects

Preliminary studies have shown that it exhibits high inhibitory effects when screened in vitro for their antiproliferative activity . The compound has been tested on three human cancer cell lines, namely, breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through various interactions with biomolecules

Propiedades

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS/c1-9-7-12(18-19(9)2)14(20)17-15-11(8-16)10-5-3-4-6-13(10)21-15/h7H,3-6H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBZAZUUKKHEEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide](/img/structure/B2575038.png)

![N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2575041.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2575046.png)

![(2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575049.png)

![1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2575050.png)

![2-(4-chlorophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2575052.png)

![N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2575053.png)

![3-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2575054.png)